molecular formula C12H11NOS B14230785 Phenol, 4-(S-phenylsulfinimidoyl)- CAS No. 827044-70-2

Phenol, 4-(S-phenylsulfinimidoyl)-

Cat. No.: B14230785
CAS No.: 827044-70-2
M. Wt: 217.29 g/mol
InChI Key: ZEKOBLOHGQJSPN-UHFFFAOYSA-N
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Description

Phenol, 4-(S-phenylsulfinimidoyl)- is a phenolic derivative characterized by a sulfinimidoyl group (-S(=NH)Ph) attached at the para position of the benzene ring. This structure introduces a nitrogen atom directly bonded to sulfur, distinguishing it from sulfoxides (S=O) or sulfones (SO₂). The sulfinimidoyl group confers unique electronic and steric properties, enhancing reactivity in substitution and coordination reactions.

Properties

CAS No.

827044-70-2

Molecular Formula

C12H11NOS

Molecular Weight

217.29 g/mol

IUPAC Name

4-(phenylsulfinimidoyl)phenol

InChI

InChI=1S/C12H11NOS/c13-15(11-4-2-1-3-5-11)12-8-6-10(14)7-9-12/h1-9,13-14H

InChI Key

ZEKOBLOHGQJSPN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=N)C2=CC=C(C=C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 4-(S-phenylsulfinimidoyl)- typically involves the nucleophilic aromatic substitution of an aryl halide with a phenylsulfinimidoyl group. This reaction is facilitated by the presence of a strong base and often requires elevated temperatures to proceed efficiently . Transition-metal-catalyzed coupling reactions, such as the Ullmann-type coupling, can also be employed to synthesize this compound .

Industrial Production Methods

Industrial production of Phenol, 4-(S-phenylsulfinimidoyl)- may involve large-scale nucleophilic aromatic substitution reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Phenol, 4-(S-phenylsulfinimidoyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted phenol derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Phenol, 4-(S-phenylsulfinimidoyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Phenol, 4-(S-phenylsulfinimidoyl)- involves its interaction with molecular targets through its phenylsulfinimidoyl group. This group can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the compound can interact with enzymes and receptors, modulating their activity and affecting various biochemical processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

Compound Substituent Molecular Weight (g/mol) Key Properties Applications
Phenol, 4-(S-phenylsulfinimidoyl)- S-phenylsulfinimidoyl ~231 (estimated) Polar S–N group; potential redox activity, hydrogen-bonding capability Drug intermediates, catalysis
4-Phenylphenol Phenyl 170.21 Stable under ambient conditions; decomposes under heat, releasing toxic gases Disinfectants, polymer stabilizers
4-(Thiophen-2-ylmethyl)phenol Thiophene-methyl 190.25 Electron-rich aromatic system; enhanced conjugation for optoelectronic uses Organic electronics, sensors
Nonylphenol Branched nonyl chain 220.35 Hydrophobic; endocrine-disrupting properties Surfactants (historically)
4-(4-Chloro-3-methylphenoxy)phenol Chlorinated phenoxy 234.68 Electrophilic Cl substituent; environmental persistence Herbicide intermediates

Reactivity and Stability

  • Sulfinimidoyl vs. Sulfinyl Groups: The sulfinimidoyl group (-S(=NH)Ph) in the target compound differs from sulfinyl (-S(=O)Ph) derivatives (e.g., CAS 64790-92-7 ) by replacing oxygen with NH. Sulfinimidoyls may exhibit lower thermal stability compared to sulfoxides due to weaker S–N bonds.
  • Electronic Effects: The electron-withdrawing sulfinimidoyl group reduces electron density on the phenol ring compared to electron-donating substituents like thiophene-methyl (in 4-(thiophen-2-ylmethyl)phenol ), influencing electrophilic substitution patterns.

Toxicity and Environmental Impact

  • 4-Phenylphenol: Releases toxic gases (e.g., CO, SOₓ) upon decomposition; requires storage away from oxidizers .
  • Nonylphenol: Persistent in the environment; disrupts endocrine systems in aquatic life .
  • Sulfinimidoyl Derivatives: Limited toxicity data available.

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